"Methyl 3-nitro-4-(trifluoromethyl)benzoate" CAS number
"Methyl 3-nitro-4-(trifluoromethyl)benzoate" CAS number
An In-Depth Technical Guide to Methyl 3-nitro-4-(trifluoromethyl)benzoate
Introduction: A Key Intermediate in Modern Chemistry
Methyl 3-nitro-4-(trifluoromethyl)benzoate, identified by the CAS number 126541-81-9 , is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules.[1] Its strategic arrangement of a nitro group, a trifluoromethyl group, and a methyl ester on a benzene ring makes it a versatile intermediate, particularly in the fields of pharmaceutical and agrochemical research. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, opening up specific pathways for further chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Physicochemical Properties
The unique substitution pattern of Methyl 3-nitro-4-(trifluoromethyl)benzoate dictates its chemical behavior and physical properties. The trifluoromethyl group, in particular, is a key feature in modern medicinal chemistry, known for enhancing metabolic stability and lipophilicity in drug candidates.[2]
Molecular Structure
Caption: 2D structure of Methyl 3-nitro-4-(trifluoromethyl)benzoate.
Key Properties
A summary of the essential properties of this compound is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 126541-81-9 | [1] |
| Molecular Formula | C₉H₆F₃NO₄ | [1] |
| Molecular Weight | 249.14 g/mol | [1] |
| InChIKey | DKARPFALPFVMPB-UHFFFAOYSA-N | [1] |
| Appearance | Typically a solid at room temperature | Inferred from similar compounds |
Synthesis and Reaction Mechanisms
The synthesis of Methyl 3-nitro-4-(trifluoromethyl)benzoate can be approached through several established organic chemistry transformations. A common and logical pathway involves the nitration of a suitable precursor, leveraging the principles of electrophilic aromatic substitution.
Retrosynthetic Analysis
A plausible retrosynthetic route begins with the commercially available methyl 4-(trifluoromethyl)benzoate. The primary challenge is the regioselective introduction of the nitro group at the C3 position. The trifluoromethyl group is a meta-director, and the methyl ester group is also a meta-director. Therefore, direct nitration of methyl 4-(trifluoromethyl)benzoate would be expected to yield the desired 3-nitro product.
Proposed Synthetic Workflow
The forward synthesis involves a standard electrophilic aromatic substitution reaction: the nitration of methyl 4-(trifluoromethyl)benzoate using a mixture of concentrated nitric acid and sulfuric acid.
Caption: Proposed workflow for the synthesis of the target compound.
Mechanistic Insights: Electrophilic Nitration
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between nitric and sulfuric acids.[3] The aromatic ring of the methyl 4-(trifluoromethyl)benzoate then acts as a nucleophile, attacking the nitronium ion. The directing effects of the existing substituents guide the incoming nitro group to the C3 position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.
Applications in Drug Discovery and Development
Substituted nitroaromatic compounds are pivotal intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[4][5] The title compound is no exception, offering a versatile scaffold for building more complex molecular architectures.
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Precursor to Amino Derivatives: The nitro group can be readily reduced to an amine (NH₂). This transformation is fundamental in drug development, as the resulting aniline derivative can undergo a wide array of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization, to build the core structures of various therapeutic agents.
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Role of the Trifluoromethyl Group: The CF₃ group is a bioisostere for groups like chlorine or methyl but offers unique electronic properties and metabolic stability.[2] Its inclusion in a drug candidate can improve membrane permeability, receptor binding affinity, and pharmacokinetic profiles.[2]
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Antifungal Potential: Research into related 3-methyl-4-nitrobenzoate derivatives has shown promising antifungal activity, suggesting that compounds derived from this scaffold could be explored for developing new treatments against fungal infections.[6]
Experimental Protocol: Laboratory-Scale Synthesis
This section outlines a representative, self-validating protocol for the synthesis of Methyl 3-nitro-4-(trifluoromethyl)benzoate.
Objective: To synthesize Methyl 3-nitro-4-(trifluoromethyl)benzoate via the nitration of methyl 4-(trifluoromethyl)benzoate.
Materials:
-
Methyl 4-(trifluoromethyl)benzoate
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Brine (Saturated NaCl Solution)
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Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C throughout the addition.
-
Substrate Addition: Once the nitrating mixture is prepared, slowly add methyl 4-(trifluoromethyl)benzoate to the flask. The rate of addition should be controlled to keep the internal temperature below 15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over a beaker of crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Workup:
-
Collect the solid product by vacuum filtration and wash it with cold deionized water until the filtrate is neutral.
-
Alternatively, if an oil forms, perform a liquid-liquid extraction with ethyl acetate.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain the pure Methyl 3-nitro-4-(trifluoromethyl)benzoate.
Safety, Handling, and Storage
Working with nitrating agents and nitro compounds requires strict adherence to safety protocols.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7] All manipulations should be performed inside a certified chemical fume hood.[8]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] Nitroaromatic compounds can be toxic and are often skin irritants.[10] Use spark-proof tools and avoid generating static electricity.[9]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[11]
Conclusion
Methyl 3-nitro-4-(trifluoromethyl)benzoate is a valuable and highly reactive intermediate in organic synthesis. Its well-defined structure provides a reliable platform for introducing complexity in the synthesis of novel pharmaceuticals and agrochemicals. Understanding its synthesis, reactivity, and proper handling is essential for any researcher looking to leverage its potential in their scientific endeavors. The strategic combination of its functional groups ensures its continued relevance in the ongoing quest for new and effective chemical entities.
References
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Angene Chemical. Methyl 3-amino-4-(trifluoromethoxy)benzoate Safety Data Sheet. [Link]
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PubChem. Methyl 3-fluoro-4-nitrobenzoate. National Center for Biotechnology Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile: Properties and Applications of Methyl 3-Fluoro-4-Nitrobenzoate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. [Link]
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Royal Society of Chemistry. Preparation of methyl 3-nitrobenzoate. [Link]
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Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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da Silva, A. C. G., et al. (2022). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. [Link]
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J. C. Sloop, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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